
6,7-Dichloro-2-(3,4-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dichloro-2-(3,4-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline is a useful research compound. Its molecular formula is C15H5Cl4F3N2O and its molecular weight is 428.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6,7-Dichloro-2-(3,4-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline is a synthetic compound with notable biological activities. Its structure features multiple chlorinated and trifluoromethyl groups, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
C14H7Cl5F3N
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various molecular targets in cells. The presence of electron-withdrawing groups like chlorine and trifluoromethyl enhances its lipophilicity and bioavailability, potentially allowing it to penetrate cellular membranes more effectively.
Anticancer Activity
Several studies have investigated the anticancer potential of quinoxaline derivatives. For instance, a series of quinoxaline-2-carbonitrile-1,4-dioxide derivatives were synthesized and tested against breast cancer cell lines. The results indicated significant cytotoxic effects, with some compounds displaying IC50 values comparable to established chemotherapeutics .
Table 1: Cytotoxic Activity of Quinoxaline Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
Quinoxaline A | MCF-7 | 10.5 |
Quinoxaline B | MDA-MB-231 | 8.2 |
Quinoxaline C | T47D | 12.0 |
Toxicity Profile
Toxicological assessments have shown that this compound exhibits significant toxicity in vitro. It is classified as harmful upon skin contact and ingestion, with potential for serious eye damage and skin sensitization .
Table 2: Toxicity Categories
Effect | Category |
---|---|
Acute Toxicity (oral) | Category 3 |
Skin Irritation | Category 2 |
Eye Damage | Category 1 |
Aquatic Toxicity (chronic) | Category 1 |
Case Studies
- Antiproliferative Effects : In a study focusing on various cell lines including HT29 (colon cancer), the compound demonstrated potent antiproliferative effects with an IC50 value significantly lower than that of doxorubicin, suggesting its potential as an alternative chemotherapeutic agent .
- Mechanistic Insights : Molecular dynamics simulations have revealed that the compound interacts with specific proteins involved in cell proliferation and apoptosis pathways. The presence of chlorine substituents was found to be crucial for enhancing binding affinity to target proteins .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of quinoxaline compounds exhibit significant antimicrobial properties. For instance, a study synthesized several quinoxaline derivatives, including those with trifluoromethyl groups, and evaluated their antibacterial activity against various strains of bacteria. The results demonstrated that certain derivatives showed potent activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential as future antituberculosis agents .
Compound | Antibacterial Activity (Zone of Inhibition) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
6d | 16 mm against Mycobacterium smegmatis | 6.25 µg/mL |
9c | Significant inhibition across all strains | Not specified |
Anticancer Potential
In addition to antimicrobial properties, quinoxaline derivatives have shown promise in anticancer research. A study highlighted the synthesis of tetrazolo[1,5-a]quinoxalines that exhibited higher inhibitory effects on tumor cell lines compared to standard chemotherapy agents like doxorubicin. These compounds were noted for their non-cytotoxic nature towards normal cells, indicating a favorable therapeutic index .
Agricultural Applications
Pesticide Development
6,7-Dichloro-2-(3,4-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline serves as an intermediate in the synthesis of various agrochemicals. Its structural features make it suitable for developing herbicides and fungicides due to its ability to disrupt biological processes in target organisms. For example, similar compounds have been employed as active ingredients in formulations aimed at controlling weed populations and fungal infections in crops .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of quinoxaline derivatives and their biological activity is crucial for optimizing their efficacy. Studies have shown that the introduction of electron-withdrawing groups (such as trifluoromethyl or dichloro groups) enhances antimicrobial activity by increasing the lipophilicity of the compounds, which facilitates better membrane penetration in microbial cells .
Case Studies
Case Study 1: Antimicrobial Screening
A series of quinoxaline derivatives were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The study reported that compounds with specific substitutions at the quinoxaline ring demonstrated enhanced activity compared to unsubstituted analogs. The findings suggest a targeted approach in designing new antimicrobial agents based on structural modifications .
Case Study 2: Anticancer Evaluation
Another investigation focused on the anticancer properties of quinoxaline derivatives, where several compounds were tested against different cancer cell lines. The results indicated that modifications at specific positions on the quinoxaline scaffold significantly influenced their cytotoxicity profiles, leading to the identification of promising candidates for further development as anticancer drugs .
Properties
IUPAC Name |
6,7-dichloro-2-(3,4-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H5Cl4F3N2O/c16-7-2-1-6(3-8(7)17)25-14-13(15(20,21)22)23-11-4-9(18)10(19)5-12(11)24-14/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAUMYZKZLHFBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H5Cl4F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.